Sphynolactone-7
Overview
Description
Sphynolactone-7 (SPL-7) is an active site-targeting, highly potent and selective strigolactone receptor ShHTL7 agonist . It acts as a seeds germination stimulant with femtomolar- and picomolar-level potency, respectively, toward the parasitic plants Striga hermonthica ecotypes and Orobanche minor .
Synthesis Analysis
SPL-7, a highly potent SL mimic, was developed and exhibited highly potent activity similar to the natural stimulant 5-deoxystrigol . More than 30 natural SLs have been identified and SLs secretion by the host plant root is essential for the germination .Molecular Structure Analysis
The molecular formula of Sphynolactone-7 is C20H26N2O7S and its molecular weight is 438.50 . The IUPAC name is 4-Methyl-5-oxo-2,5-dihydrofuran-2-yl 4-(4-butoxyphenylsulfonyl)piperazine-1-carboxylate .Physical And Chemical Properties Analysis
Sphynolactone-7 is a solid at 20 degrees Celsius . .Scientific Research Applications
- Application : SPL7 acts as a femtomolar-range suicide germination stimulant for Striga. It specifically targets the high-affinity strigolactone receptor ShHTL7, provoking Striga germination without affecting host strigolactone-related processes .
- Role of SPL7 : SPL7 forces Striga to germinate and wither even in the absence of a host plant, making it a potential tool for crop protection .
- Activation : The cooperative action of these modules activates the strigolactone receptor, allowing SPL7 to be highly potent and selective .
- Specificity : Unlike GR24, SPL7 exhibits specificity toward the strigolactone receptor, minimizing unintended effects on other plant processes .
Striga Control
Crop Protection
Selective Agonist
Comparative Studies
Biotechnological Applications
Future Directions
Mechanism of Action
Target of Action
Sphynolactone-7 selectively binds to the Striga hyposensitive to light receptor 7 (ShHTL7) . This receptor is a high-affinity strigolactone receptor . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 0.31 μM . It also inhibits ShHTL8 and ShHTL11 with IC50s of 1.2 and 7.8 μM, respectively .
Mode of Action
Sphynolactone-7 is a strigolactone mimic . Strigolactones are plant hormones that play a crucial role in the germination of Striga, a parasitic plant . By mimicking strigolactones, Sphynolactone-7 can force Striga to germinate . This is a significant aspect of its mode of action as it allows for the control of Striga, a parasitic weed that has been causing devastating damage to crop production .
Biochemical Pathways
The primary biochemical pathway affected by Sphynolactone-7 is the germination pathway of Striga . Striga germinates by detecting strigolactones, a plant hormone produced from a host plant . Sphynolactone-7, being a strigolactone mimic, can force Striga to germinate and wither in soil without the host plant as a nutrient source .
Pharmacokinetics
It’s important to note that the compound is highly potent, with activity in the femtomolar range . This suggests that even at very low concentrations, Sphynolactone-7 can effectively bind to its target and exert its action.
Result of Action
The primary result of Sphynolactone-7’s action is the forced germination of Striga . This leads to the withering of Striga in the soil without a host plant as a nutrient source . This is significant because it can help control the spread of Striga, a parasitic weed that significantly reduces grain yield .
Action Environment
The action of Sphynolactone-7 is particularly relevant in environments where Striga, also known as “witchweed”, is prevalent . This includes various parts of sub-Saharan Africa, where Striga has been causing significant loss in crop yields . The forced germination and subsequent withering of Striga in the soil can help control its spread and reduce its impact on crop production .
properties
IUPAC Name |
(4-methyl-5-oxo-2H-furan-2-yl) 4-(4-butoxyphenyl)sulfonylpiperazine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O7S/c1-3-4-13-27-16-5-7-17(8-6-16)30(25,26)22-11-9-21(10-12-22)20(24)29-18-14-15(2)19(23)28-18/h5-8,14,18H,3-4,9-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAPQPVAXJSNFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC3C=C(C(=O)O3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sphynolactone-7 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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